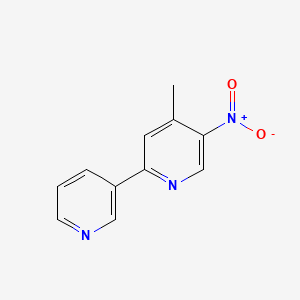

4-Methyl-5-nitro-2,3'-bipyridine

描述

4-Methyl-5-nitro-2,3'-bipyridine is a heterocyclic compound consisting of two pyridine rings linked at the 2- and 3'-positions. The methyl group at the 4-position and the nitro group at the 5-position introduce steric and electronic modifications that distinguish it from simpler bipyridine derivatives. While bipyridines like 2,2'-bipyridine and 4,4'-bipyridine are well-studied in coordination chemistry and materials science , the 2,3'-isomer remains less explored, particularly with nitro and methyl functionalization.

属性

IUPAC Name |

4-methyl-5-nitro-2-pyridin-3-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-8-5-10(9-3-2-4-12-6-9)13-7-11(8)14(15)16/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRKLFBOOLQJKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitro-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder . This reaction yields the desired bipyridine derivative with high efficiency.

Industrial Production Methods: Industrial production of 4-Methyl-5-nitro-2,3’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

化学反应分析

Nitro Group Reduction

The nitro group at the 5-position undergoes reduction to form amines under biocompatible conditions. This reaction is critical in prodrug activation and coordination chemistry:

-

Conditions : Diboron reagents (e.g., B(OH)) with 4,4'-bipyridine as a catalyst in aqueous solutions at 37°C .

-

Mechanism : The reaction follows pseudo-first-order kinetics ( s) via a radical pathway involving single-electron transfer (SET) .

-

Product : 5-Amino-4-methyl-2,3'-bipyridine, which exhibits enhanced nucleophilicity for further functionalization .

Table 1 : Reduction kinetics under varied catalysts

| Catalyst | Rate Constant (s) |

|---|---|

| 4,4'-Bipyridine | |

| 2,6-Dimethyl-4,4'-bipyridine | |

| 2-Trifluoromethyl-4,4'-bipyridine |

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro group directs electrophiles to specific positions on the pyridine rings:

-

Nitration : Further nitration is sterically hindered by the methyl group at the 4-position, as shown in analogous dimethylpyridine systems (Table 2) .

-

Halogenation : Chlorine or bromine preferentially substitutes at the 6-position of the nitro-bearing ring due to meta-directing effects .

Table 2 : Substituent effects on nitration yields

| Substituent Positions | Nitro Product Yield (%) |

|---|---|

| 2,3-Dimethyl | 46 |

| 2,4-Dimethyl | 66 |

| 2,5-Dimethyl | <3 |

Coordination Chemistry

The bipyridine framework acts as a bidentate ligand, forming stable complexes with transition metals:

-

Metal Binding : Coordinates with Ru, Pd, or Ni via pyridinic nitrogen atoms, enabling catalytic applications .

-

Electronic Effects : The nitro group modulates electron density at the metal center, enhancing redox activity in catalytic cycles .

Example Complex : shows luminescent properties useful in optoelectronic materials .

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the ring for nucleophilic attack under harsh conditions:

-

Hydroxide Attack : At elevated temperatures, hydroxide substitutes the nitro group, forming 5-hydroxy derivatives .

-

Thiolation : Reaction with NaSH yields 5-mercapto-4-methyl-2,3'-bipyridine, though yields are low (<20%) due to steric hindrance .

Sigmatropic Shifts

In acidic media, the nitro group migrates via a radical-mediated mechanism:

-

Mechanism : A sigmatropic shift transfers the nitro group from the 5- to the 3-position, forming 3-nitro-4-methyl-2,3'-bipyridine as a minor product .

-

Kinetics : Activation parameters ( kcal/mol, cal/mol·K) suggest a concerted transition state .

Cyclization and Annulation

The compound participates in cascade reactions for heterocycle synthesis:

-

Reduction-Annulation : Reduction of the nitro group followed by intramolecular cyclization forms imidazo[4,5-c]pyridine derivatives in living cells .

-

Conditions : B(OH)/4,4'-bipyridine in PBS buffer at pH 7.4 .

Photochemical Reactivity

Under UV irradiation, the nitro group undergoes photolysis:

-

Products : Generates NO radicals and bipyridine-derived intermediates, which recombine to form nitrated byproducts .

-

Applications : Potential for light-triggered drug release in photodynamic therapy .

Comparative Reactivity with Analogues

Table 3 : Reaction outcomes vs. 5-nitro-2,4'-bipyridine

| Reaction Type | 4-Me-5-NO-2,3'-bipy | 5-NO-2,4'-bipy |

|---|---|---|

| Reduction Rate (s) | ||

| Metal Complex Stability | Moderate | High |

| NAS Yield (%) | 15–20 | 25–30 |

科学研究应用

Medicinal Chemistry

Anticancer Prodrugs

One of the prominent applications of 4-methyl-5-nitro-2,3'-bipyridine is in the development of prodrugs for cancer therapy. Recent studies have demonstrated that nitro-reduction reactions mediated by bipyridine derivatives can activate prodrugs selectively in cancer cells. For instance, a study highlighted the use of 4,4'-bipyridine in bioorthogonal reactions to facilitate the activation of nitro prodrugs in mammalian cells and mouse models, showcasing its potential for targeted cancer treatments .

Antibacterial Agents

The compound has also been investigated for its antibacterial properties. Research suggests that this compound can be utilized in combination therapies to enhance the efficacy of existing antibiotics. The synergy between this compound and traditional antibiotics has shown promising results in selectively targeting pathogenic bacteria, indicating its potential role in combating antibiotic resistance .

Catalysis

Ligand in Metal-Catalyzed Reactions

this compound serves as an effective ligand in various metal-catalyzed reactions. Its unique electronic properties allow it to stabilize metal centers and facilitate catalytic cycles. Bipyridine ligands are particularly valuable in cross-coupling reactions such as Suzuki and Negishi couplings, where they enhance reaction rates and yields .

Synthesis of Complex Molecules

The compound is also employed in synthetic methodologies involving the formation of complex organic molecules. Its ability to coordinate with transition metals makes it a suitable candidate for facilitating reactions that lead to the synthesis of intricate structures, including pharmaceuticals and agrochemicals .

Material Science

Coordination Chemistry

In material science, this compound has applications as a precursor for creating coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties such as porosity and thermal stability, which are beneficial for gas storage and separation applications .

Electrochemical Applications

The electrochemical behavior of bipyridine derivatives has been extensively studied, with applications ranging from sensors to energy storage devices. The compound's redox properties make it suitable for incorporation into electrode materials for batteries and supercapacitors .

Case Studies

作用机制

The mechanism of action of 4-Methyl-5-nitro-2,3’-bipyridine involves its interaction with molecular targets such as metal ions. As a ligand, it coordinates with metal centers, forming stable complexes that can catalyze various chemical reactions. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets .

相似化合物的比较

Structural Isomerism: 2,3'- vs. 2,2'- and 4,4'-Bipyridines

The positional isomerism of bipyridines significantly impacts their properties:

- 2,2'-Bipyridine : A classic chelating ligand for transition metals (e.g., Co, Fe), forming stable octahedral complexes. Its planar structure enables strong π-π stacking, critical for supramolecular architectures .

- 4,4'-Bipyridine: Known for redox activity and use in viologens (N,N'-disubstituted derivatives) for electrochromic devices. The linear arrangement of pyridine rings facilitates conjugation, enhancing electron transfer .

- The methyl and nitro groups further disrupt conjugation compared to 2,2'- or 4,4'-isomers, which may limit applications in materials requiring extended π-systems .

Table 1: Key Differences Among Bipyridine Isomers

| Property | 2,2'-Bipyridine | 4,4'-Bipyridine | 2,3'-Bipyridine (Derivative) |

|---|---|---|---|

| Symmetry | C₂-symmetric | Linear, symmetric | Asymmetric |

| Common Applications | Metal coordination | Electrochromic materials | Underexplored |

| Conjugation Efficiency | High | Moderate | Low (due to substituents) |

Substituent Effects: Nitro and Methyl Groups

The nitro (-NO₂) and methyl (-CH₃) groups in 4-Methyl-5-nitro-2,3'-bipyridine introduce distinct effects:

- This contrasts with methyl groups, which are electron-donating and may enhance solubility in nonpolar solvents.

- Steric Hindrance : The 4-methyl group may hinder metal coordination at adjacent nitrogen sites, unlike unsubstituted bipyridines like 2,2'-bipyridine, which readily form complexes .

Table 2: Substituent Impact on Properties

| Substituent | Electronic Effect | Steric Effect | Example Compound |

|---|---|---|---|

| -NO₂ | Electron-withdrawing | Moderate | This compound |

| -CH₃ | Electron-donating | Significant | This compound |

| None | Neutral | Minimal | 2,2'-Bipyridine |

Coordination Chemistry and Magnetic Properties

While 2,2'-bipyridine forms stable Co(II) complexes with antiferromagnetic or ferromagnetic interactions depending on ligand arrangement , this compound’s coordination behavior is less predictable:

- Metal Binding: The asymmetric structure and substituents may lead to monodentate or distorted chelating modes, unlike the reliable bidentate coordination of 2,2'-bipyridine.

- Magnetic Interactions : In cobalt complexes, 2,2'-bipyridine derivatives exhibit antiferromagnetic (compounds 1–2) or ferromagnetic (compound 3) exchange . The nitro group’s electron-withdrawing nature in this compound could modulate magnetic coupling, though empirical data are lacking.

Biocidal and Antimicrobial Activity

Bipyridine derivatives with mixed ligands (e.g., carboxylato groups) show antimicrobial activity . The nitro group in this compound may enhance biocidal properties due to its reactivity, akin to nitroaromatic antimicrobial agents. However, steric hindrance from the methyl group could reduce efficacy compared to less hindered analogs like 3,4-pyridinedicarboxylic acid derivatives .

生物活性

4-Methyl-5-nitro-2,3'-bipyridine is a bipyridine derivative that has garnered attention for its notable biological activities, particularly in the fields of antibacterial and antifungal research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a nitro group and a methyl group at specific positions on the bipyridine ring system. Its molecular formula is C₉H₈N₄O₂, and it exhibits distinct physical and chemical properties that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 192.18 g/mol |

| Melting Point | 150-152 °C |

| Solubility | Soluble in DMSO and ethanol |

| Log P | 1.8 |

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. In a study focusing on its antibacterial effects, the compound showed effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In vitro tests were conducted to evaluate the minimum inhibitory concentration (MIC) of this compound against common bacterial pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicated that the compound was particularly effective against Staphylococcus aureus, suggesting potential applications in treating infections caused by this pathogen.

Antifungal Activity

The compound also displays antifungal properties. It has been tested against various fungi, including Candida species.

Case Study: Antifungal Efficacy

In antifungal assays, the following MIC values were recorded:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

These findings highlight the potential of this compound as a therapeutic agent for fungal infections.

The biological activity of this compound is believed to involve several mechanisms:

- Nitro Reduction : The nitro group can undergo reduction to form reactive intermediates that may disrupt cellular processes in bacteria and fungi.

- DNA Interaction : The compound may intercalate into DNA, inhibiting replication and transcription.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

Research Findings

Recent studies have explored the synthesis and optimization of bipyridine derivatives to enhance their biological activity. For instance, modifications in the structure have been shown to improve solubility and potency without compromising safety profiles .

Table 2: Comparative Analysis of Bipyridine Derivatives

| Compound | Antibacterial Activity (MIC) | Antifungal Activity (MIC) |

|---|---|---|

| This compound | 32 µg/mL (S. aureus) | 16 µg/mL (C. albicans) |

| Modified Derivative A | 16 µg/mL (S. aureus) | 8 µg/mL (C. albicans) |

| Modified Derivative B | 64 µg/mL (E. coli) | 32 µg/mL (A. niger) |

This table illustrates how structural modifications can lead to enhanced efficacy against microbial strains.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic strategies for preparing 4-Methyl-5-nitro-2,3'-bipyridine and its intermediates?

- Methodological Answer : The synthesis of substituted bipyridines often employs cross-coupling reactions. For methyl-substituted analogs, Negishi cross-coupling between halogenated pyridines and organozinc reagents has proven effective, as demonstrated in the synthesis of 5-methyl-2,2'-bipyridine derivatives . For nitro group introduction, nitration under controlled conditions (e.g., mixed HNO₃/H₂SO₄) is typical, but steric and electronic effects of the methyl group at the 4-position must be considered to avoid over-nitration or decomposition. Purification via column chromatography or recrystallization is critical due to potential byproducts.

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Methodological Answer :

- X-ray crystallography resolves the coordination geometry and substituent positioning, especially for metal complexes.

- UV-Vis spectroscopy identifies charge-transfer transitions (e.g., MLCT bands in metal complexes), with nitro groups red-shifting absorption due to electron-withdrawing effects .

- NMR spectroscopy (¹H, ¹³C) detects electronic perturbations from nitro and methyl groups. For example, nitro substituents deshield adjacent protons .

- Cyclic voltammetry evaluates redox behavior, where the nitro group may introduce reduction peaks near -1.0 V (vs. Ag/AgCl) .

Q. What are the primary applications of nitro- and methyl-substituted bipyridines in coordination chemistry?

- Methodological Answer : These ligands form stable complexes with transition metals (e.g., Cu, Ru, Fe) for applications in:

- Catalysis : Nitro groups enhance electrophilicity at metal centers, aiding oxidation reactions. Methyl groups modulate steric bulk, influencing substrate binding .

- Photochemistry : Ru complexes with nitro-bipyridines exhibit tunable MLCT states for light-driven processes like artificial photosynthesis .

- Electrochemistry : Fe or Cu complexes serve as redox mediators in flow batteries, where substituents adjust solubility and stability .

Advanced Research Questions

Q. How do nitro and methyl substituents influence the electronic structure and catalytic activity of copper–bipyridine complexes?

- Methodological Answer :

- Electronic Effects : Nitro groups withdraw electron density, stabilizing lower oxidation states (e.g., Cu(I)), while methyl groups donate electrons via inductive effects, altering redox potentials. DFT calculations quantify charge distribution and frontier orbital energies .

- Catalytic Performance : In water oxidation, nitro-substituted Cu complexes show higher turnover frequencies (TOFs) due to enhanced electrophilicity at the active site. Kinetic studies (e.g., stopped-flow spectroscopy) correlate substituent effects with O₂ evolution rates .

- Experimental Validation : Compare TOFs of Cu complexes with varying substituents under identical conditions (pH, light intensity) .

Q. What computational approaches are suitable for modeling solvent-mediated electron dynamics in nitro-bipyridine metal complexes?

- Methodological Answer :

- Hybrid DFT/Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water or DMF) with [M(nitro-bpy)₃]ⁿ⁺ complexes to map electron localization and hopping between ligands, as shown for [Ru(bpy)₃]²⁺ .

- Time-Dependent DFT (TD-DFT) : Predict MLCT transitions and compare with experimental UV-Vis spectra to validate solvatochromic shifts .

- Kinetic Monte Carlo (KMC) : Model electron-transfer pathways in catalytic cycles, accounting for solvent reorganization energy .

Q. How can substituent-induced steric effects impact the stability and reactivity of bipyridine-based metal–organic frameworks (MOFs)?

- Methodological Answer :

- MOF Design : Incorporate this compound as a linker in Zr- or Zn-based MOFs. The methyl group enhances hydrophobicity, while nitro groups facilitate π-stacking for structural rigidity .

- Stability Tests : Perform thermogravimetric analysis (TGA) and gas adsorption studies (e.g., N₂ at 77 K) to assess thermal/mechanical stability and porosity.

- Reactivity Studies : Use in situ IR spectroscopy to monitor catalytic reactions (e.g., CO₂ reduction) within MOF pores, comparing turnover rates with unsubstituted analogs .

Q. What strategies resolve contradictions in reported redox potentials for nitro-bipyridine metal complexes across different solvents?

- Methodological Answer :

- Solvent Standardization : Measure potentials in solvents with varying dielectric constants (e.g., DMF vs. water) and reference to ferrocene/ferrocenium (Fc/Fc⁺).

- Ionic Strength Control : Use supporting electrolytes (e.g., TBAPF₆) at fixed concentrations to minimize activity coefficient variations .

- Cross-Validation : Compare cyclic voltammetry data with spectroelectrochemical results (e.g., UV-Vis changes during electrolysis) to confirm redox assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。